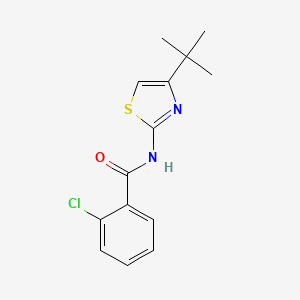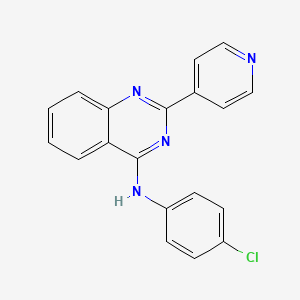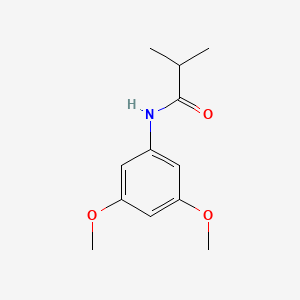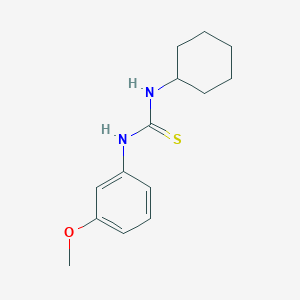
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide reduces the production of these mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one limitation of using 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide. One direction is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide and its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Finally, studies are needed to explore the potential neuroprotective effects of this compound in human models of neurodegenerative diseases.
Métodos De Síntesis
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide can be synthesized using different methods, including the reaction of indoline-5-sulfonamide with acetic anhydride and tert-butylamine. This method involves the addition of the reactants in a solvent, such as dichloromethane, and stirring the mixture at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide.
Aplicaciones Científicas De Investigación
1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, 1-acetyl-N-(tert-butyl)indoline-5-sulfonamide has been studied for its potential as a fluorescent probe for the detection of nitric oxide in biological systems.
Propiedades
IUPAC Name |
1-acetyl-N-tert-butyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(17)16-8-7-11-9-12(5-6-13(11)16)20(18,19)15-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSYRBQPIPCKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)

![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
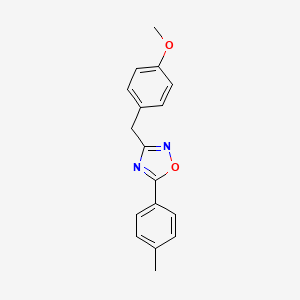
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
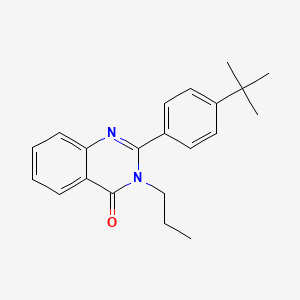
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
